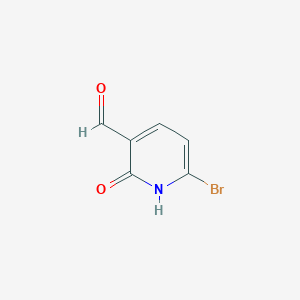
6-Bromo-2-hydroxynicotinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2-hydroxynicotinaldehyde is a chemical compound with the CAS Number: 1289118-74-6 . It has a molecular weight of 202.01 .
Molecular Structure Analysis
The IUPAC name for this compound is 6-bromo-2-hydroxynicotinaldehyde . Its InChI Code is 1S/C6H4BrNO2/c7-5-2-1-4(3-9)6(10)8-5/h1-3H,(H,8,10) .Physical And Chemical Properties Analysis
6-Bromo-2-hydroxynicotinaldehyde is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen
Photolabile Protecting Group for Aldehydes and Ketones :
- 6-Bromo-4-(1,2-dihydroxyethyl)-7-hydroxycoumarin, related to 6-Bromo-2-hydroxynicotinaldehyde, has been used under simulated physiological conditions as a photoremovable protecting group for aldehydes and ketones. This application is significant in photochemical studies where controlled release of protected compounds is required (Lu et al., 2003).
DPPH Radical Scavenging Activity :
- Bromophenols isolated from marine red algae, including compounds related to 6-Bromo-2-hydroxynicotinaldehyde, have been found to exhibit potent DPPH radical scavenging activity. This suggests potential antioxidant applications (Li et al., 2008).
Thermotropic Dendrimers Synthesis :
- The compound has been utilized in the synthesis and characterization of thermotropic dendrimers. These dendrimers have applications in the field of materials science, particularly in the development of novel polymeric materials (Percec et al., 1994).
Anaerobic Transformation of Halogenated Aromatic Aldehydes :
- Research on the anaerobic transformation of halogenated aromatic aldehydes, including 6-bromovanillin (a compound similar to 6-Bromo-2-hydroxynicotinaldehyde), has revealed the synthesis of corresponding carboxylic acids as principal metabolites. This study contributes to the understanding of environmental degradation processes of halogenated compounds (Neilson et al., 1988).
Preconcentration of Trace Amounts of Copper(II) Ions :
- A Schiff base ionophore synthesized from a compound related to 6-Bromo-2-hydroxynicotinaldehyde has been used for the preconcentration of trace amounts of copper(II) ions, demonstrating its utility in analytical chemistry and environmental monitoring (Fathi & Yaftian, 2009).
Synthesis of Tetra-Nuclear Macrocyclic Zn(II) Complex :
- The synthesis of a tetra-nuclear macrocyclic Zn(II) complex using a derivative of 6-Bromo-2-hydroxynicotinaldehyde highlights its application in the field of coordination chemistry and catalysis (Wang et al., 2021).
Pd-Catalyzed γ-C(sp3)-H Arylation of Free Amines :
- Utilizing 2-hydroxynicotinaldehyde as a catalytic transient directing group, a Pd(II)-catalyzed γ-C(sp3)-H arylation of primary amines has been achieved. This showcases its role in facilitating complex organic transformations (Wu et al., 2016).
Antioxidant Activity of Bromophenols :
- Studies on bromophenols, structurally related to 6-Bromo-2-hydroxynicotinaldehyde, have demonstrated their cellular antioxidant activity, suggesting potential biomedical applications (Olsen et al., 2013).
Safety and Hazards
This compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
6-bromo-2-oxo-1H-pyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO2/c7-5-2-1-4(3-9)6(10)8-5/h1-3H,(H,8,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZDHHKVTOUVAHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=C1)Br)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-hydroxynicotinaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2366629.png)

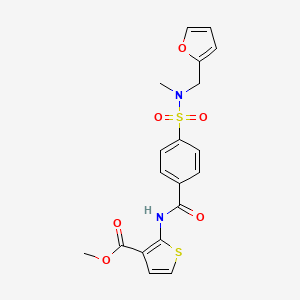
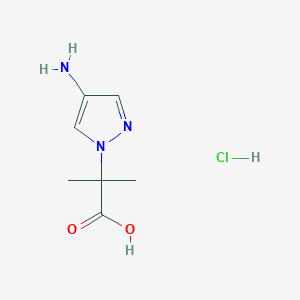
![2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2366638.png)
![6-Methyl-4-(1-methyl-1H-pyrazol-5-yl)benzo[d]thiazol-2-amine](/img/structure/B2366639.png)

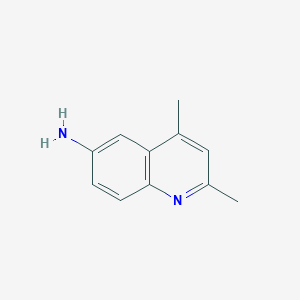
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propylbenzenesulfonamide](/img/structure/B2366645.png)
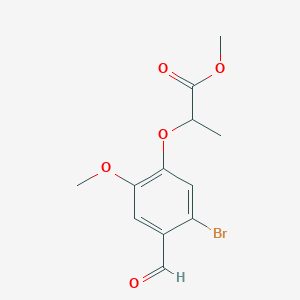
![N-benzyl-2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]thio}acetamide](/img/structure/B2366648.png)

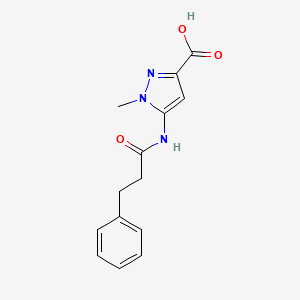
![Ethyl 2-methyl-5-[2-[(2-phenoxyacetyl)amino]benzoyl]oxy-1-phenylindole-3-carboxylate](/img/structure/B2366652.png)